molecular formula C16H17N5O2 B6117669 N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer: B6117669
Molekulargewicht: 311.34 g/mol
InChI-Schlüssel: QWMMOTQAZFCVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPEQ or TAK-285 and belongs to the class of quinazoline-based kinase inhibitors.

Wirkmechanismus

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide works by inhibiting the activity of the HER family of receptor tyrosine kinases. These receptors play a crucial role in the growth and proliferation of cancer cells. By inhibiting these receptors, EPEQ prevents the growth and spread of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a potent inhibitory effect on the HER family of receptor tyrosine kinases. This inhibition leads to a decrease in the proliferation and survival of cancer cells. EPEQ has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide in lab experiments is its potent inhibitory effect on the HER family of receptor tyrosine kinases. This makes it a valuable tool for studying the role of these receptors in cancer cell growth and proliferation. However, one of the limitations of using EPEQ is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide. One potential direction is to study the efficacy of EPEQ in combination with other chemotherapeutic agents. Another direction is to investigate the potential of EPEQ in the treatment of other types of cancers that are not HER2-positive. Additionally, further research is needed to optimize the dosing and administration of EPEQ to improve its efficacy in vivo.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in the treatment of cancer. Its potent inhibitory effect on the HER family of receptor tyrosine kinases makes it a valuable tool for studying the role of these receptors in cancer cell growth and proliferation. Further research is needed to optimize the dosing and administration of EPEQ and to investigate its potential in the treatment of other types of cancers.

Synthesemethoden

The synthesis of N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide is a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method can be found in the research paper by Takeda Pharmaceutical Company Limited, where they have described the synthesis of EPEQ in detail.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of human epidermal growth factor receptor 2 (HER2) and has shown promising results in the treatment of HER2-positive breast cancer. EPEQ has also been found to inhibit other receptor tyrosine kinases such as HER1 and HER4, making it a potential candidate for the treatment of various types of cancers.

Eigenschaften

IUPAC Name

N-ethyl-4-oxo-N-(2-pyrazol-1-ylethyl)-3H-quinazoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-20(10-11-21-9-5-8-17-21)16(23)14-18-13-7-4-3-6-12(13)15(22)19-14/h3-9H,2,10-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMMOTQAZFCVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.